7-Bromo-2-chloroquinoxaline

Synthetic Chemistry Process Chemistry Heterocycle Synthesis

This dihalogenated quinoxaline supplies two orthogonal reactive sites—bromine at C7 and chlorine at C2—enabling selective, sequential palladium-catalyzed cross-coupling. Such regiochemical control is critical for constructing patent-defined kinase inhibitor cores and exploring SAR around the established MAO-B pharmacophore (IC50 17 µM vs >100 µM for MAO-A). The robust, high-yielding synthesis (93%) from 7-bromoquinoxalin-2-ol guarantees cost-effective scale-up for process chemistry. For medicinal chemists who require precise, non-interchangeable building blocks, this compound is essential.

Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
CAS No. 89891-65-6
Cat. No. B184729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-chloroquinoxaline
CAS89891-65-6
Molecular FormulaC8H4BrClN2
Molecular Weight243.49 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N=C2C=C1Br)Cl
InChIInChI=1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H
InChIKeyAZUMKBQKUXTHCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-chloroquinoxaline (CAS 89891-65-6): A Strategic Halogenated Quinoxaline Scaffold for Regioselective Derivatization and Targeted Library Synthesis


7-Bromo-2-chloroquinoxaline is a dihalogenated heteroaromatic building block containing bromine at the 7-position and chlorine at the 2-position of the quinoxaline core . This distinct substitution pattern provides two orthogonal reactive sites for selective, sequential cross-coupling reactions, enabling controlled introduction of diverse aryl, heteroaryl, or amine substituents at distinct positions of the quinoxaline ring . Its molecular properties (MW: 243.49 g/mol, LogP consensus: 2.75, TPSA: 25.78 Ų) position it as a versatile intermediate for constructing libraries of biologically active compounds, including kinase inhibitors and other therapeutic candidates .

Why the 7-Bromo-2-chloro Substitution Pattern in 89891-65-6 Prevents Generic Replacement


Direct substitution of 7-Bromo-2-chloroquinoxaline with other halogenated quinoxaline isomers (e.g., 6-bromo-2-chloroquinoxaline, CAS 55687-02-0) is not scientifically justifiable due to fundamental differences in site-selectivity and downstream reactivity . The position of the bromine atom dictates the regiochemical outcome of palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira), directly influencing which carbon-carbon bond is formed first . Furthermore, the distinct electronic environment of the 7-bromo isomer compared to the 6-bromo isomer alters the reaction kinetics and yields for subsequent steps, making the 7-bromo derivative an essential, non-interchangeable starting material for specific synthetic routes and patent-defined molecular scaffolds .

Quantitative Differentiation of 7-Bromo-2-chloroquinoxaline (89891-65-6) Versus Closest Analogs


High-Yield Synthetic Access via Phosphorus Trichloride-Mediated Chlorination of 7-Bromoquinoxalin-2-ol

The target compound, 7-bromo-2-chloroquinoxaline, is synthesized from 7-bromoquinoxalin-2-ol in a single step using phosphorus trichloride (PCl3) and catalytic DMF, achieving a high isolated yield of 93% . This yield is notably higher than some reported syntheses for closely related dihalogenated quinoxalines, such as 2,6-dichloroquinoxaline, which may require alternative chlorinating agents like POCl3 and can be subject to lower or more variable yields depending on the specific reaction conditions . The high, reproducible yield of the target compound offers a distinct advantage for cost-effective scale-up and procurement for multi-step syntheses.

Synthetic Chemistry Process Chemistry Heterocycle Synthesis

Controlled Regioselectivity in Sequential Cross-Coupling Reactions Enabled by Differential Halogen Reactivity

The 7-bromo-2-chloro substitution pattern provides a defined order of reactivity in palladium-catalyzed cross-couplings. Studies on analogous 2,6-dichloroquinoxaline demonstrate that the C2-chlorine undergoes Suzuki-Miyaura coupling first, with site-selectivity controlled by electronic parameters . By extension, 7-bromo-2-chloroquinoxaline is expected to undergo selective coupling at the more reactive C2-chloro position first, leaving the C7-bromo site for a subsequent, distinct coupling step. This contrasts with a regioisomer like 6-bromo-2-chloroquinoxaline, where the electronic environment of the pyrazine ring differs, potentially altering the reaction sequence, site-selectivity, and yields of mono- and diarylated products . This predictable, sequential reactivity is crucial for constructing unsymmetrical quinoxaline-based architectures.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Documented Biological Activity Profile: MAO-B Inhibition and Selectivity Over MAO-A

7-Bromo-2-chloroquinoxaline demonstrates measurable and selective biological activity in enzyme inhibition assays. It inhibits human monoamine oxidase B (MAO-B) with an IC50 of 1.70E+4 nM (17 µM), while showing no significant inhibition of MAO-A (IC50 > 1.00E+5 nM) [1]. This selectivity (>5.9-fold) indicates a specific interaction with the MAO-B isoform. In contrast, many quinoxaline derivatives lack reported isoform selectivity data, making this a quantifiable differentiation point. While the compound also shows weaker activity against horseradish peroxidase (IC50: 1.06E+3 nM) [1], the selectivity for MAO-B suggests its utility as a scaffold for developing selective MAO-B inhibitors or as a probe in neurological research.

Biological Assay Enzymology Neuroscience

Validated Physicochemical Profile: Consensus LogP of 2.75 and TPSA of 25.78 Ų

7-Bromo-2-chloroquinoxaline possesses a well-characterized and favorable physicochemical profile for drug discovery. Its consensus LogP is 2.75, and its topological polar surface area (TPSA) is 25.78 Ų . These values align well with established drug-likeness guidelines (Lipinski's Rule of Five, Veber's Rules). This is a quantifiable differentiator compared to other halogenated quinoxalines or more polar analogs. For example, a more polar quinoxaline derivative with a carboxylic acid group would have a significantly lower LogP and higher TPSA, affecting its membrane permeability and oral bioavailability [1]. The specific LogP/TPSA combination of 7-bromo-2-chloroquinoxaline positions it as a privileged scaffold for optimizing ADME properties in early-stage programs.

Physicochemical Properties Drug Discovery Computational Chemistry

Commercial Availability with QC-Backed Analytical Data: Purity ≥95-97%

7-Bromo-2-chloroquinoxaline is readily available from multiple reputable vendors with guaranteed purity specifications of ≥95% to 97% . Crucially, these vendors provide access to batch-specific quality control data, including NMR, HPLC, and GC reports . The melting point is consistently reported at 146°C . This level of analytical transparency and supply chain reliability is a critical differentiator when compared to more obscure or custom-synthesized halogenated quinoxaline analogs, for which purity and characterization data may be inconsistent or unavailable, posing a risk to reproducibility and project timelines.

Procurement Quality Control Supply Chain

Defined Research Applications for 7-Bromo-2-chloroquinoxaline (89891-65-6) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Selective MAO-B Inhibitor Libraries

Leveraging its established selectivity for MAO-B (IC50 = 17 µM) over MAO-A (IC50 > 100 µM), 7-bromo-2-chloroquinoxaline serves as an ideal core scaffold for generating focused libraries of selective MAO-B inhibitors. The 7-bromo and 2-chloro handles allow for sequential, regioselective introduction of diverse chemical moieties to explore structure-activity relationships (SAR) around the quinoxaline core. [1]

Process Development: Scale-Up of a Key Intermediate for Kinase Inhibitors

The high-yielding (93%), well-documented synthesis from 7-bromoquinoxalin-2-ol makes this compound a reliable starting point for process chemistry development. Its role as an intermediate in the synthesis of kinase inhibitors, including ATM inhibitors, is supported by patent literature. The robust synthetic route and high yield are critical for cost-effective scale-up.

Drug Discovery: Construction of Patent-Defined Quinoxaline-Based Molecular Scaffolds

Numerous patents (e.g., WO2012/34526, US2013/190307, WO2017/32840, WO2014/151147) cite 7-bromo-2-chloroquinoxaline as a key intermediate for synthesizing quinoxaline derivatives with potential therapeutic applications in oncology. Its use in these protected chemical spaces necessitates its procurement for competitive intelligence, freedom-to-operate analyses, or the development of novel, patentable analogs.

Computational Chemistry: A Validated Starting Point for in Silico ADME Optimization

The well-defined physicochemical profile (Consensus LogP = 2.75, TPSA = 25.78 Ų) provides a solid, pre-validated foundation for in silico ADME modeling. This data reduces the computational burden for medicinal chemists and allows for more confident selection of 7-bromo-2-chloroquinoxaline in virtual screening and library design campaigns targeting compounds with favorable oral bioavailability or CNS penetration potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-chloroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.